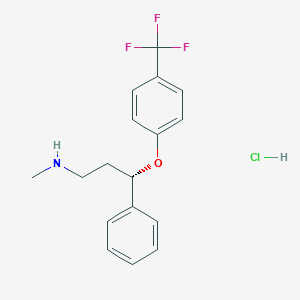

(S)-fluoxetine hydrochloride

Description

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

(3S)-N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F3NO.ClH/c1-21-12-11-16(13-5-3-2-4-6-13)22-15-9-7-14(8-10-15)17(18,19)20;/h2-10,16,21H,11-12H2,1H3;1H/t16-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIYXAJPCNFJEHY-NTISSMGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNCC[C@@H](C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00872289 | |

| Record name | (+)-(S)-Fluoxetine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00872289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114247-06-2 | |

| Record name | (S)-Fluoxetine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114247-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluoxetine hydrochloride, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114247062 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-(S)-Fluoxetine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00872289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-(+)-Fluoxetine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUOXETINE HYDROCHLORIDE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z4S3JZC091 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Stereochemistry and Pharmacological Activity of Fluoxetine Enantiomers

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fluoxetine, a cornerstone of antidepressant therapy, is a selective serotonin reuptake inhibitor (SSRI) marketed as a racemic mixture of its two stereoisomers: (R)-fluoxetine and (S)-fluoxetine.[1][2] While both enantiomers contribute to the therapeutic effect, they exhibit significant differences in their metabolism, pharmacokinetic profiles, and inhibitory effects on cytochrome P450 (CYP) enzymes. These stereochemical distinctions have profound implications for the drug's overall activity, drug-drug interactions, and inter-patient variability. This guide provides an in-depth analysis of the stereochemistry of fluoxetine, detailing the differential activity of its enantiomers and their primary active metabolites, (R)- and (S)-norfluoxetine. It includes quantitative pharmacological data, detailed experimental methodologies, and visual diagrams of key pathways to offer a comprehensive resource for researchers in pharmacology and drug development.

Stereochemistry and Pharmacodynamics

Fluoxetine possesses a single chiral center, leading to the existence of the (R) and (S) enantiomers.[1] The primary mechanism of action for both enantiomers is the potent and selective inhibition of the serotonin transporter (SERT), which increases the synaptic concentration of serotonin.[3]

Serotonin Reuptake Inhibition

While the parent fluoxetine enantiomers are considered roughly equipotent in their ability to block serotonin reuptake, their N-demethylated metabolites show marked differences in activity.[4][5] The metabolite (S)-norfluoxetine is a highly potent serotonin reuptake inhibitor, with activity equivalent to the parent drug and approximately 20 times more potent than (R)-norfluoxetine.[4][6] This makes (S)-norfluoxetine a major contributor to the long-lasting therapeutic effect of fluoxetine.[7][8]

Off-Target Activities

Fluoxetine enantiomers also interact with other biological targets, sometimes with notable stereoselectivity. For instance, (R)-fluoxetine shows a slightly higher potency in inhibiting neuronal calcium channels, which may contribute to its stronger anticonvulsant effects observed in some models.[9] Conversely, (S)-fluoxetine is a more potent blocker of cardiac calcium channels.[9] Both enantiomers generally show weak affinity for other neurotransmitter receptors such as histaminic, muscarinic, and dopaminergic receptors.[10][11]

Data Presentation: Quantitative Pharmacology

The following tables summarize the key quantitative data comparing the enantiomers of fluoxetine and norfluoxetine.

Table 1: In Vivo Pharmacological Activity

| Compound | Test | Species | ED₅₀ (mg/kg) | Reference |

|---|---|---|---|---|

| (S)-Fluoxetine | Antagonism of p-chloroamphetamine-induced 5-HT depletion | Mouse | 1.2 | [12][13] |

| (R)-Fluoxetine | Antagonism of p-chloroamphetamine-induced 5-HT depletion | Mouse | 2.1 | [12][13] |

| (S)-Norfluoxetine | Antagonism of p-chloroamphetamine-induced 5-HT depletion | Mouse | 0.82 | [14] |

| (R)-Norfluoxetine | Antagonism of p-chloroamphetamine-induced 5-HT depletion | Mouse | 8.3 | [14] |

| (S)-Fluoxetine | Reduction of saccharin-induced drinking | Rat | 4.9 | [12][13] |

| (R)-Fluoxetine | Reduction of saccharin-induced drinking | Rat | 6.1 | [12][13] |

| (R)-Fluoxetine | Antagonism of writhing | Mouse | 15.3 | [12][13] |

| (S)-Fluoxetine | Antagonism of writhing | Mouse | 25.7 |[12][13] |

Table 2: Pharmacokinetic Parameters in Humans (Long-Term Dosing)

| Compound | Geometric Mean Plasma Concentration (nmol/L) | Relative Clearance | Key Metabolizing Enzymes | Reference |

|---|---|---|---|---|

| (S)-Fluoxetine | 186 | 1x | CYP2D6 | [5][6][15] |

| (R)-Fluoxetine | 67 | ~4x higher than (S)-Fluoxetine | CYP2C9, CYP2D6 | [5][6][15] |

| (S)-Norfluoxetine | 247 | N/A | (Metabolite) | [15] |

| (R)-Norfluoxetine | 118 | N/A | (Metabolite) |[15] |

Table 3: Inhibition of Cytochrome P450 (CYP) Enzymes

| Inhibitor | Target Enzyme | Inhibition Type | Potency Note | Reference |

|---|---|---|---|---|

| (S)-Fluoxetine | CYP2D6 | Reversible | ~10-fold more potent than (R)-Fluoxetine | [16] |

| (R)-Fluoxetine | CYP2D6 | Reversible | Less potent | [16] |

| (S)-Norfluoxetine | CYP2D6 | Reversible | ~10-fold more potent than (R)-Norfluoxetine | [16] |

| (S)-Norfluoxetine | CYP2C19 | Time-Dependent | Kᵢ ~7 µM | [17] |

| (R)-Norfluoxetine | CYP3A4 | Time-Dependent | Kᵢ ~8 µM |[17] |

Metabolism and Pharmacokinetics

The metabolism of fluoxetine is stereoselective and primarily mediated by the cytochrome P450 system.[3][10] The major metabolic pathway is N-demethylation to form the active metabolite norfluoxetine.[18][19]

-

(S)-Fluoxetine is metabolized to (S)-norfluoxetine mainly by CYP2D6.[6] Because both fluoxetine and norfluoxetine are potent inhibitors of CYP2D6, this creates a feedback loop that slows their own metabolism, contributing to their long half-lives.[3][20]

-

(R)-Fluoxetine is metabolized more rapidly, not only by CYP2D6 but also by other pathways involving enzymes like CYP2C9.[6][18] This results in a significantly higher clearance (approximately fourfold) and lower steady-state plasma concentrations compared to the (S)-enantiomer.[5][6]

This differential metabolism is a primary source of inter-individual variability in patient response and is highly dependent on the genetic polymorphism of CYP2D6.[3] The potent inhibition of CYP2D6 and CYP2C19 by fluoxetine and its metabolites is a major cause of drug-drug interactions.[3][16]

Experimental Protocols

Protocol: Chiral Separation by HPLC

This protocol is based on methods developed for the separation of fluoxetine enantiomers using a chiral stationary phase.[21]

-

System: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Chiral Stationary Phase: Dimethylated β-cyclodextrin column (e.g., 4.6 mm x 250 mm).

-

Mobile Phase Preparation:

-

Prepare a 0.1% (w/v) triethylamine acetate (TEAA) buffer. Adjust the pH to 3.8 with acetic acid.

-

The mobile phase consists of a mixture of methanol and the pH 3.8 TEAA buffer.

-

-

Chromatographic Conditions:

-

Mobile Phase Composition: Methanol : pH 3.8 Buffer (25.3 : 74.7, v/v).

-

Flow Rate: 0.8 mL/min.

-

Column Temperature: 20°C.

-

Detection Wavelength: 226 nm.

-

-

Sample Preparation: Dissolve the fluoxetine HCl standard or sample extract in the mobile phase to a suitable concentration (e.g., 100 µg/mL).

-

Injection: Inject 10-20 µL of the sample onto the column.

-

Analysis: The two enantiomers should resolve with baseline separation. (R)-fluoxetine typically elutes before (S)-fluoxetine on this type of column. Quantify using peak area.

Protocol: In Vitro CYP2D6 Inhibition Assay

This protocol provides a general framework for assessing the inhibitory potential of fluoxetine enantiomers on CYP2D6 activity using a fluorescent probe.

-

Materials:

-

Human liver microsomes (HLMs) or recombinant human CYP2D6 enzyme.

-

CYP2D6 substrate probe (e.g., AMMC, a dextromethorphan analog).

-

NADPH regenerating system.

-

(R)-fluoxetine, (S)-fluoxetine (inhibitors).

-

Quinidine (positive control inhibitor).

-

Potassium phosphate buffer (pH 7.4).

-

96-well microplate and a fluorescence plate reader.

-

-

Procedure (IC₅₀ Determination):

-

Prepare serial dilutions of (R)-fluoxetine and (S)-fluoxetine in buffer.

-

In a 96-well plate, add buffer, HLM or recombinant enzyme, and the inhibitor dilutions.

-

Pre-incubate the mixture for 10 minutes at 37°C.

-

Initiate the reaction by adding a mixture of the NADPH regenerating system and the AMMC substrate.

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Stop the reaction by adding a stop solution (e.g., acetonitrile).

-

Measure the fluorescence of the metabolite formed.

-

-

Data Analysis:

-

Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

-

Plot percent inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

-

Synthesis and Separation Overview

The clinical use of a racemate has driven significant research into methods for the enantioselective synthesis and analytical separation of fluoxetine enantiomers.

-

Enantioselective Synthesis: Numerous strategies have been developed to produce optically pure fluoxetine. These include the use of chiral catalysts for asymmetric reductions or allylation reactions, enzymatic resolutions of key alcohol intermediates, and the use of chiral auxiliaries.[22][23] For example, a common approach involves the asymmetric reduction of a ketone precursor to establish the chiral alcohol center.[23]

-

Analytical Separation: High-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) is the most common method for separating and quantifying the enantiomers.[21] Cyclodextrin-based and vancomycin-based CSPs have proven effective.[21][24] Additionally, capillary electrophoresis (CE) using cyclodextrins as chiral selectors offers a high-efficiency alternative for enantiomeric discrimination.[5]

Conclusion

The stereochemistry of fluoxetine is a critical determinant of its pharmacological profile. While (R)- and (S)-fluoxetine are equipotent as serotonin reuptake inhibitors, their stereoselective metabolism leads to significant differences in pharmacokinetics and the generation of metabolites with vastly different potencies. The accumulation of the highly active and long-lasting (S)-norfluoxetine metabolite is a key contributor to the drug's efficacy, while the potent inhibition of CYP2D6 by the (S)-enantiomers of both fluoxetine and norfluoxetine is a primary driver of drug-drug interactions. A thorough understanding of these stereochemical nuances is essential for optimizing antidepressant therapy, predicting patient response, and minimizing adverse effects.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Fluoxetine - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Enantioselective analysis of fluoxetine in pharmaceutical formulations by capillary zone electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Concentrations of Fluoxetine Enantiomers Decline During Pregnancy and Increase After Birth - PMC [pmc.ncbi.nlm.nih.gov]

- 7. From Prescription to Pollution: Assessing the Ecological Impact and Treatment Technologies for Antidepressant Contaminants [mdpi.com]

- 8. [PDF] Norfluoxetine Enantiomers as Inhibitors of Serotonin Uptake in Rat Brain | Semantic Scholar [semanticscholar.org]

- 9. Differential effects of fluoxetine enantiomers in mammalian neural and cardiac tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ClinPGx [clinpgx.org]

- 11. Affinities of fluoxetine, its enantiomers, and other inhibitors of serotonin uptake for subtypes of serotonin receptors. | Semantic Scholar [semanticscholar.org]

- 12. Absolute configurations and pharmacological activities of the optical isomers of fluoxetine, a selective serotonin-uptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Absolute configurations and pharmacological activities of the optical isomers of fluoxetine, a selective serotonin-uptake inhibitor. | Sigma-Aldrich [sigmaaldrich.com]

- 14. ClinPGx [clinpgx.org]

- 15. Plasma concentrations of the enantiomers of fluoxetine and norfluoxetine: sources of variability and preliminary observations on relations with clinical response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Fluoxetine and norfluoxetine mediated complex drug-drug interactions: in vitro to in vivo correlation of effects on CYP2D6, CYP2C19 and CYP3A4 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Overview of Drug–Drug Interactions with SSRIs [uspharmacist.com]

- 19. Assessing the Mechanism of Fluoxetine-Mediated CYP2D6 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ClinPGx [clinpgx.org]

- 21. Separation of fluoxetine hydrochloride enantiomers on cyclodextrin chiral stationary phase-Academax [academax.com]

- 22. scielo.br [scielo.br]

- 23. researchgate.net [researchgate.net]

- 24. Enantiomeric separation and quantification of fluoxetine (Prozac) in human plasma by liquid chromatography/tandem mass spectrometry using liquid-liquid extraction in 96-well plate format - PubMed [pubmed.ncbi.nlm.nih.gov]

A Tale of Two Enantiomers: The Distinct Pharmacological Profiles of (S)-Fluoxetine and (R)-Fluoxetine

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoxetine, a selective serotonin reuptake inhibitor (SSRI), is a widely prescribed antidepressant. It is administered as a racemic mixture of two enantiomers, (S)-fluoxetine and (R)-fluoxetine. While these stereoisomers share the core mechanism of inhibiting the serotonin transporter (SERT), their pharmacological profiles exhibit subtle yet significant differences. These distinctions, particularly in their interactions with other neuronal targets and the potencies of their metabolites, have important implications for the overall therapeutic and side-effect profile of racemic fluoxetine. This technical guide provides a comprehensive comparison of the pharmacological properties of (S)-fluoxetine and (R)-fluoxetine, presenting quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.

Data Presentation: A Quantitative Comparison

The pharmacological distinctions between the enantiomers of fluoxetine and their primary metabolites, norfluoxetine, are most evident in their binding affinities and functional potencies at various molecular targets. The following tables summarize the key quantitative data from in vitro and in vivo studies.

Table 1: Binding Affinities (Ki/Kd in nM) of Fluoxetine and Norfluoxetine Enantiomers at the Serotonin Transporter (SERT)

| Compound | Ki/Kd (nM) | Species/Assay | Reference |

| (S)-Fluoxetine | 4.4 ± 0.4 | Human SERT (MS Binding Assay) | [1] |

| (R)-Fluoxetine | 5.2 ± 0.9 | Human SERT (MS Binding Assay) | [1] |

| (R)-Fluoxetine | 1.4 | Human SERT (Radioligand Binding) | [2] |

| (S)-Norfluoxetine | 1.3 | Rat Brain ([³H]paroxetine binding) | [3] |

| (R)-Norfluoxetine | 26 (approx. 20x less potent than S-norfluoxetine) | Rat Brain ([³H]paroxetine binding) | [3] |

Table 2: Functional Potency (IC50/ED50) of Fluoxetine and Norfluoxetine Enantiomers for Serotonin Reuptake Inhibition

| Compound | IC50/ED50 | Species/Assay | Reference |

| (S)-Norfluoxetine | 14 nM (pKi 7.86) | Rat Brain (5-HT uptake) | [3] |

| (R)-Norfluoxetine | 308 nM (approx. 22x less potent than S-norfluoxetine) | Rat Brain (5-HT uptake) | [3] |

| (S)-Norfluoxetine | ED50 3.8 mg/kg (i.p.) | Rat (in vivo antagonism of p-chloroamphetamine) | [4] |

| (R)-Norfluoxetine | ED50 > 20 mg/kg (i.p.) | Rat (in vivo antagonism of p-chloroamphetamine) | [4] |

| (S)-Norfluoxetine | ED50 0.82 mg/kg | Mouse (in vivo antagonism of p-chloroamphetamine) | [4] |

| (R)-Norfluoxetine | ED50 8.3 mg/kg | Mouse (in vivo antagonism of p-chloroamphetamine) | [4] |

Table 3: Binding Affinity (Ki in nM) of Fluoxetine Enantiomers at the 5-HT2C Receptor

| Compound | Ki (nM) | Species/Assay | Reference |

| (R)-Fluoxetine | 64 | Human 5-HT2C Receptor | [2] |

| Racemic Fluoxetine | 65-97 | Human 5-HT2C Receptor (expressed in HeLa cells) |

Core Pharmacological Differences

Serotonin Transporter (SERT) Inhibition

Both (S)- and (R)-fluoxetine are potent inhibitors of the serotonin transporter, which is the primary mechanism underlying their antidepressant effects. Studies using mass spectrometry binding assays on human SERT have shown that the two enantiomers are essentially equipotent, with Kd values of 4.4 nM for (S)-fluoxetine and 5.2 nM for (R)-fluoxetine[1].

The more significant divergence appears with their N-demethylated metabolites. (S)-norfluoxetine is a highly potent inhibitor of serotonin reuptake, being approximately 20 to 22 times more potent than (R)-norfluoxetine[3]. In vivo studies corroborate this, showing (S)-norfluoxetine to be significantly more effective at blocking serotonin depletion induced by p-chloroamphetamine in both rats and mice[4]. Given that norfluoxetine has a longer half-life than fluoxetine, the potent activity of the (S)-enantiomer of the metabolite is a major contributor to the sustained clinical efficacy of the racemic parent drug.

5-HT2C Receptor Antagonism

A key pharmacological distinction lies in their interaction with the 5-HT2C receptor. (R)-fluoxetine exhibits a moderate affinity for the human 5-HT2C receptor, with a Ki value of 64 nM[2]. In contrast, this property is not significantly shared by (S)-fluoxetine or other selective serotonin reuptake inhibitors. Antagonism of the 5-HT2C receptor is thought to contribute to the clinical profile of fluoxetine, potentially by disinhibiting dopamine and norepinephrine release in the prefrontal cortex. This action may be associated with some of the activating and anxiolytic effects of fluoxetine.

Experimental Protocols

Radioligand Binding Assay for Serotonin Transporter (SERT)

Objective: To determine the binding affinity (Ki) of (S)-fluoxetine and (R)-fluoxetine for the serotonin transporter.

Materials:

-

Rat brain tissue (forebrain minus caudate) or cells expressing human SERT.

-

Radioligand: [³H]citalopram or [³H]paroxetine.

-

Assay Buffer: Krebs-phosphate buffer (126 mM NaCl, 2.4 mM KCl, 0.83 mM CaCl₂, 0.8 mM MgCl₂, 0.5 mM KH₂PO₄, 0.5 mM Na₂SO₄, 11.1 mM glucose, 0.05 mM pargyline, 1 mg/mL bovine serum albumin, and 1 mg/mL ascorbic acid; pH 7.4).

-

Test compounds: (S)-fluoxetine and (R)-fluoxetine at various concentrations.

-

Non-specific binding control: A high concentration of a non-labeled SERT inhibitor (e.g., 1 µM indatraline).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation counter and scintillation fluid.

Procedure:

-

Synaptosome Preparation: Homogenize fresh or frozen rat forebrain tissue in ice-cold 10% sucrose solution. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. The resulting supernatant contains crude synaptosomes.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

100 µL of the synaptosomal suspension.

-

50 µL of the test compound at varying concentrations or buffer for total binding.

-

50 µL of the non-specific binding control.

-

50 µL of the radioligand (e.g., 5 nM [³H]serotonin).

-

Bring the final volume to 1 mL with assay buffer.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 values (the concentration of the test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Serotonin Reuptake Inhibition Assay

Objective: To determine the functional potency (IC50) of (S)-fluoxetine and (R)-fluoxetine in inhibiting serotonin reuptake.

Materials:

-

Rat brain synaptosomes (prepared as described above).

-

Radiolabeled serotonin: [³H]serotonin.

-

Assay Buffer: Krebs-phosphate buffer (as described above).

-

Test compounds: (S)-fluoxetine and (R)-fluoxetine at various concentrations.

-

Selective uptake inhibitors for dopamine transporter (DAT) and norepinephrine transporter (NET) to ensure SERT selectivity (e.g., 50 nM GBR 12935 for DAT and 100 nM nomifensine for NET)[4].

-

Non-specific uptake control: A high concentration of a non-selective monoamine reuptake inhibitor (e.g., 1 µM indatraline).

-

Filtration apparatus and scintillation counter.

Procedure:

-

Synaptosome Preparation: Prepare rat brain synaptosomes as previously described.

-

Assay Setup: Add 100 µL of the synaptosomal suspension to tubes containing the test drug, 5 nM [³H]serotonin, and the selective DAT and NET inhibitors in a final volume of 1 mL of Krebs-phosphate assay buffer[4].

-

Incubation: Initiate the uptake by incubating the tubes in a shaking water bath at 37°C for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.

-

Termination: Terminate the uptake by rapid vacuum filtration through Whatman GF/B filters[4].

-

Washing: Quickly wash the filters with ice-cold buffer to remove extracellular [³H]serotonin.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the percent inhibition of serotonin uptake at each concentration of the test compound compared to the control (no inhibitor). Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of serotonin uptake, using non-linear regression analysis.

Mandatory Visualizations

Caption: Serotonin Reuptake Inhibition by Fluoxetine Enantiomers.

Caption: Generalized Radioligand Binding Assay Workflow.

Conclusion

The pharmacological profiles of (S)-fluoxetine and (R)-fluoxetine, while similar in their primary mechanism of serotonin reuptake inhibition, display critical differences that contribute to the overall clinical effects of the racemic drug. The superior potency of the (S)-norfluoxetine metabolite is a key determinant of the sustained efficacy of fluoxetine. Furthermore, the unique 5-HT2C receptor antagonism of (R)-fluoxetine likely contributes to its distinct clinical profile compared to other SSRIs. A thorough understanding of these enantiomer-specific properties is crucial for researchers and clinicians in the fields of neuropsychopharmacology and drug development, as it informs the rational design of new antidepressants with improved efficacy and tolerability. This guide provides a foundational overview of these differences, supported by quantitative data and detailed experimental methodologies, to aid in these endeavors.

References

- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 2. www2.eecs.berkeley.edu [www2.eecs.berkeley.edu]

- 3. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. In vitro uptake assays in synaptosomes [bio-protocol.org]

The Genesis of a Revolution in Depression Treatment: A Technical Guide to the Discovery and Development of Fluoxetine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and development of fluoxetine hydrochloride, the first selective serotonin reuptake inhibitor (SSRI) that revolutionized the treatment of depression. We delve into the scientific journey from the initial hypothesis of serotonin's role in mood disorders to the synthesis, preclinical evaluation, and clinical validation of this landmark pharmaceutical agent. This document details the core mechanism of action, key experimental protocols, and critical quantitative data that underpinned its development. Signaling pathways and experimental workflows are visually represented to provide a clear and in-depth understanding of the science behind fluoxetine.

Introduction: The Serotonin Hypothesis and the Dawn of a New Era

In the early 1970s, the prevailing monoamine hypothesis of depression was gaining traction, suggesting that a deficiency in neurotransmitters like serotonin (5-hydroxytryptamine or 5-HT) could be a key factor in the pathophysiology of depression.[1] This hypothesis spurred a focused effort at Eli Lilly and Company to develop a compound that could selectively enhance serotonergic neurotransmission.[2][3][4][5] The goal was to create a medication with a more favorable side-effect profile than the existing tricyclic antidepressants (TCAs) and monoamine oxidase inhibitors (MAOIs), which had significant and often debilitating side effects.[2] This research initiative, led by scientists Bryan Molloy, Ray Fuller, and David T. Wong, ultimately led to the discovery of fluoxetine.[2][4]

The development of fluoxetine was a landmark example of rational drug design.[3] Starting with the antihistamine diphenhydramine, which exhibited some antidepressant-like properties, the team synthesized a series of 3-phenoxy-3-phenylpropylamine derivatives.[3][4] David T. Wong proposed retesting this series for their in vitro effects on the reuptake of serotonin, norepinephrine, and dopamine.[4] This screening led to the identification of a compound, later named fluoxetine, that was a potent and selective inhibitor of serotonin reuptake.[4] The first publication on fluoxetine appeared in 1974, and it was approved by the US FDA in 1987 for the treatment of depression, marking a pivotal moment in psychiatric medicine.[1][4][6]

Chemical Synthesis of Fluoxetine Hydrochloride

The synthesis of fluoxetine hydrochloride has been approached through various routes since its initial discovery. A common and illustrative method involves a multi-step process starting from readily available precursors.

A Representative Synthetic Pathway

A frequently cited synthetic route involves the following key transformations:

-

Mannich Reaction: Acetophenone undergoes a Mannich reaction with methylamine hydrochloride and paraformaldehyde to produce 3-methylamino-1-phenylpropan-1-one hydrochloride.

-

Reduction: The resulting ketone is then reduced, for example, using sodium borohydride, to yield 3-methylamino-1-phenylpropan-1-ol.

-

Etherification: The alcohol is then subjected to an etherification reaction with 4-chlorobenzotrifluoride in the presence of a base to form the fluoxetine free base.

-

Salt Formation: Finally, the fluoxetine base is treated with hydrochloric acid to yield fluoxetine hydrochloride as a stable, crystalline solid.

Several alternative synthetic strategies have been developed to improve yield, purity, and enantioselectivity.

Mechanism of Action: Selective Serotonin Reuptake Inhibition

Fluoxetine's primary mechanism of action is the potent and selective inhibition of the serotonin transporter (SERT) located on the presynaptic neuron.[7] By blocking SERT, fluoxetine prevents the reabsorption of serotonin from the synaptic cleft, thereby increasing the concentration and duration of serotonin's action on postsynaptic receptors.[7] This enhanced serotonergic signaling is believed to be the foundation of its antidepressant effects.

Downstream Signaling Cascades

The sustained increase in synaptic serotonin levels initiates a cascade of downstream signaling events that are thought to contribute to the therapeutic effects of fluoxetine over time. A key pathway involves the brain-derived neurotrophic factor (BDNF). Chronic fluoxetine administration has been shown to increase the expression of BDNF, which in turn activates its receptor, Tropomyosin receptor kinase B (TrkB). This activation triggers downstream signaling pathways, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which are crucial for neurogenesis, synaptic plasticity, and neuronal survival.[8][9]

Preclinical Development and Key Experimental Protocols

The preclinical evaluation of fluoxetine was crucial in establishing its pharmacological profile and predicting its antidepressant efficacy. This involved a series of in vitro and in vivo studies.

In Vitro Serotonin Reuptake Inhibition Assay

This assay was fundamental to demonstrate fluoxetine's primary mechanism of action.

Objective: To determine the potency and selectivity of fluoxetine in inhibiting the reuptake of serotonin into synaptosomes.

Methodology:

-

Synaptosome Preparation: Rat brain tissue, typically from the cortex or hippocampus, is homogenized in a sucrose solution. The homogenate is then centrifuged at a low speed to remove larger debris, followed by a high-speed centrifugation to pellet the synaptosomes (nerve endings).

-

Incubation: The synaptosome preparation is pre-incubated with varying concentrations of fluoxetine or a vehicle control.

-

Radiolabeled Serotonin Uptake: Radiolabeled serotonin (e.g., [³H]5-HT) is added to the synaptosome suspension, and the mixture is incubated at 37°C for a short period (e.g., 5-10 minutes).

-

Termination of Uptake: The uptake process is terminated by rapid filtration through glass fiber filters, which trap the synaptosomes but allow the unbound radiolabeled serotonin to pass through. The filters are then washed with ice-cold buffer.

-

Quantification: The amount of radioactivity retained on the filters, representing the amount of serotonin taken up by the synaptosomes, is measured using a scintillation counter.

-

Data Analysis: The concentration of fluoxetine that inhibits 50% of the specific serotonin uptake (IC50) is calculated. Similar assays are conducted for norepinephrine and dopamine reuptake to determine selectivity.

Animal Models of Depression

Animal models were instrumental in demonstrating the potential antidepressant effects of fluoxetine in a living organism.

Objective: To assess the antidepressant-like activity of fluoxetine by measuring the duration of immobility in rodents forced to swim in an inescapable cylinder of water.

Methodology:

-

Apparatus: A transparent cylindrical container (e.g., 40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

-

Acclimation (for rats): Rats are typically placed in the cylinder for a 15-minute pre-test session 24 hours before the actual test.

-

Drug Administration: Fluoxetine or a vehicle control is administered to the animals (e.g., intraperitoneally) at a specified time before the test (e.g., 30-60 minutes).

-

Test Session: Each animal is placed in the water-filled cylinder for a 5-6 minute test session.

-

Behavioral Scoring: The duration of immobility (the time the animal spends floating with only minimal movements to keep its head above water) is recorded.

-

Data Analysis: A reduction in the duration of immobility in the fluoxetine-treated group compared to the control group is indicative of an antidepressant-like effect.[6][10][11][12]

Objective: To evaluate the ability of fluoxetine to reverse the "helplessness" behavior induced by exposure to inescapable stress.

Methodology:

-

Induction of Helplessness: Animals (typically rats) are exposed to a series of unpredictable and inescapable foot shocks in a specific chamber.[13][14][15]

-

Drug Treatment: Following the induction phase, animals receive chronic administration of fluoxetine or a vehicle control over several days or weeks.

-

Avoidance Testing: The animals are then placed in a different apparatus (e.g., a shuttle box) where they can learn to avoid or escape a foot shock by performing a specific action (e.g., moving to another compartment).

-

Data Analysis: The number of failures to escape the shock and the latency to escape are measured. A reduction in escape failures and latency in the fluoxetine-treated group compared to the control group suggests that the drug has reversed the learned helplessness behavior.[13]

Quantitative Data Summary

The following tables summarize key quantitative data that were critical in characterizing the pharmacological and clinical profile of fluoxetine.

Table 1: In Vitro Selectivity of Fluoxetine for Monoamine Transporters

| Transporter | Ki (nM) | Reference |

| Serotonin (SERT) | 1.4 (R-fluoxetine) | [16] |

| Norepinephrine (NET) | >1000 | [7] |

| Dopamine (DAT) | >1000 | [7] |

Ki (inhibitor constant) represents the concentration of the drug required to occupy 50% of the transporters. A lower Ki value indicates higher binding affinity.

Table 2: Pharmacokinetic Parameters of Fluoxetine in Healthy Adults (Single 20 mg Oral Dose)

| Parameter | Mean Value | Reference |

| Cmax (Maximum Plasma Concentration) | 16.25 ng/mL | [17] |

| tmax (Time to Cmax) | 4.42 hours | [17] |

| t1/2 (Elimination Half-life) | 30.71 hours | [17] |

| AUC0–t (Area Under the Curve) | 598.12 ng·h/mL | [17] |

These values can vary depending on the study population and methodology.

Table 3: Efficacy of Fluoxetine in Major Depressive Disorder (8-week treatment)

| Study | Treatment Group | Baseline HAM-D Score (Mean) | End of Study HAM-D Score (Mean) | Response Rate (>50% reduction in HAM-D) | Reference |

| Italian Multicenter Study | Fluoxetine (20 mg/day) | 27.42 | 10.05 | 69.6% | [18] |

| Meta-analysis vs. Placebo | Fluoxetine | - | - | Significantly greater than placebo | [19] |

| Meta-analysis vs. TCAs | Fluoxetine | - | - | Similar efficacy to TCAs | [20] |

HAM-D (Hamilton Depression Rating Scale) is a clinician-rated scale used to assess the severity of depression.

Clinical Development and Regulatory Approval

The clinical development program for fluoxetine involved a series of Phase I, II, and III trials to establish its safety, efficacy, and optimal dosage.

-

Phase I trials in healthy volunteers established the initial safety profile and pharmacokinetic parameters of fluoxetine.

-

Phase II trials provided the first evidence of antidepressant efficacy in patients with major depressive disorder and helped to determine the effective dose range.

-

Phase III trials were large-scale, multicenter, randomized, double-blind, placebo-controlled studies that provided the pivotal evidence of fluoxetine's efficacy and safety required for regulatory approval. These trials demonstrated that fluoxetine was significantly more effective than placebo and had a comparable efficacy to TCAs, but with a much-improved side-effect profile.[20][21]

Following the successful completion of clinical trials, Eli Lilly and Company submitted a New Drug Application (NDA) to the U.S. Food and Drug Administration (FDA). Fluoxetine hydrochloride received FDA approval in December 1987 and was marketed under the brand name Prozac®.[4]

Conclusion

The discovery and development of fluoxetine hydrochloride represent a paradigm shift in the pharmacological treatment of depression. Through a combination of rational drug design, rigorous preclinical testing, and comprehensive clinical evaluation, a new class of antidepressants, the SSRIs, was born. This in-depth technical guide has provided a detailed overview of the key scientific milestones, experimental methodologies, and quantitative data that were instrumental in bringing this transformative medication to patients worldwide. The legacy of fluoxetine continues to influence modern drug discovery and our understanding of the neurobiology of mood disorders.

References

- 1. search.library.ucla.edu [search.library.ucla.edu]

- 2. Ray W. Fuller, David T. Wong, and Bryan B. Molloy | Science History Institute [sciencehistory.org]

- 3. Development and discovery of SSRI drugs - Wikipedia [en.wikipedia.org]

- 4. scribd.com [scribd.com]

- 5. The Story of Prozac: A Landmark Drug in Psychiatry | Psychology Today [psychologytoday.com]

- 6. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]

- 7. go.drugbank.com [go.drugbank.com]

- 8. researchgate.net [researchgate.net]

- 9. The ERK pathway: molecular mechanisms and treatment of depression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. criver.com [criver.com]

- 11. animal.research.wvu.edu [animal.research.wvu.edu]

- 12. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. Learned helplessness in the rat: improvements in validity and reliability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. maze.conductscience.com [maze.conductscience.com]

- 16. droracle.ai [droracle.ai]

- 17. mdpi.com [mdpi.com]

- 18. [Evaluation of the efficacy and tolerability of fluoxetine in major depression, Multicenter clinical study] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Meta-analysis of randomised controlled trials of fluoxetine v. placebo and tricyclic antidepressants in the short-term treatment of major depression | The British Journal of Psychiatry | Cambridge Core [cambridge.org]

- 21. Fluoxetine: a review on evidence based medicine - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Activity of (S)-Fluoxetine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-fluoxetine hydrochloride, the more pharmacologically active enantiomer of the widely prescribed antidepressant fluoxetine, exerts its primary therapeutic effects through the selective inhibition of the serotonin transporter (SERT). This guide provides an in-depth overview of the in vitro activity of (S)-fluoxetine, presenting quantitative binding data, detailed experimental protocols, and visualizations of the key signaling pathways involved in its mechanism of action.

Data Presentation: Binding Affinities and Potency

The in vitro activity of (S)-fluoxetine hydrochloride is characterized by its high affinity and selectivity for the serotonin transporter (SERT) compared to other neurotransmitter transporters and receptors. The following tables summarize the available quantitative data on the binding affinities (Ki) and inhibitory concentrations (IC50) of (S)-fluoxetine and its racemic mixture.

| Transporter | (S)-Fluoxetine Ki (nM) | Racemic Fluoxetine Ki (nM) | Reference |

| Serotonin Transporter (SERT) | 21 | 1.1-1.4 | [1][2] |

| Norepinephrine Transporter (NET) | - | Weak affinity | [3] |

| Dopamine Transporter (DAT) | - | No affinity | [3] |

| Receptor | (S)-Fluoxetine Ki (nM) | Racemic Fluoxetine Ki (nM) | Reference |

| 5-HT1A | - | Weak affinity | [4] |

| 5-HT2A | - | Weak affinity | [4] |

| 5-HT2C | - | 64 (for R-fluoxetine) | [2] |

| Muscarinic Receptors | - | > 1000 | [5] |

| Histaminic H1 Receptors | - | Weak affinity | [4] |

| Adrenergic α1 Receptors | - | Weak affinity | [4] |

| Adrenergic α2 Receptors | - | Weak affinity | [4] |

| Ion Channel | (S)-Fluoxetine IC50 (µM) | Reference |

| Neuronal Calcium Channels | ~18-28 (Enantiomeric difference observed) | [4] |

| Cardiac Calcium Channels | ~2.4-2.8 (Enantiomeric difference observed) | [4] |

Experimental Protocols

Radioligand Binding Assay for Serotonin Transporter (SERT)

This protocol describes a method for determining the binding affinity of (S)-fluoxetine for the serotonin transporter using a competitive radioligand binding assay.

Materials:

-

Membrane Preparation: Membranes from cells expressing the human serotonin transporter (hSERT), such as HEK293 or CHO cells.

-

Radioligand: [³H]-Citalopram or [¹²⁵I]-RTI-55.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

(S)-Fluoxetine Hydrochloride: Serial dilutions.

-

Non-specific Binding Control: High concentration of a known SERT inhibitor (e.g., 10 µM imipramine).

-

Filtration Apparatus: 96-well harvester with glass fiber filters (e.g., GF/B or GF/C) presoaked in polyethylenimine (PEI).

-

Scintillation Counter and scintillation fluid.

Procedure:

-

Membrane Preparation: Thaw the frozen cell membranes expressing hSERT on ice and resuspend in assay buffer. Determine the protein concentration using a standard protein assay (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding wells: Membrane preparation, radioligand, and assay buffer.

-

Non-specific Binding wells: Membrane preparation, radioligand, and non-specific binding control.

-

Competition wells: Membrane preparation, radioligand, and varying concentrations of (S)-fluoxetine hydrochloride.

-

-

Incubation: Incubate the plate at room temperature (or a specified temperature, e.g., 25°C) for a predetermined time (e.g., 60-90 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using the filtration apparatus. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the (S)-fluoxetine concentration. Determine the IC50 value using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Serotonin Uptake Assay

This protocol outlines a method to measure the functional inhibition of the serotonin transporter by (S)-fluoxetine in a cell-based assay.

Materials:

-

Cell Line: JAR cells (human choriocarcinoma) or other cells endogenously or recombinantly expressing hSERT.

-

Radiolabeled Serotonin: [³H]-5-Hydroxytryptamine ([³H]-5-HT).

-

Assay Buffer (Krebs-Ringer-HEPES - KRH): 25 mM HEPES, 125 mM NaCl, 5 mM KCl, 1.2 mM KH₂PO₄, 2 mM CaCl₂, 1.2 mM MgSO₄, 6 mM glucose, 0.1 mg/mL ascorbic acid, and 0.1 mg/mL pargyline, pH 7.4.

-

(S)-Fluoxetine Hydrochloride: Serial dilutions.

-

Uptake Inhibitor Control: A known SERT inhibitor (e.g., citalopram) for determining non-specific uptake.

-

Cell Lysis Buffer: e.g., 1% Triton X-100.

-

Scintillation Counter and scintillation fluid.

Procedure:

-

Cell Culture: Plate the cells in a 96-well plate and grow to confluence.

-

Pre-incubation: Wash the cells with KRH buffer and pre-incubate with varying concentrations of (S)-fluoxetine hydrochloride or the uptake inhibitor control for a specified time (e.g., 10-15 minutes) at 37°C.

-

Initiation of Uptake: Add [³H]-5-HT to each well to initiate the uptake reaction.

-

Incubation: Incubate the plate at 37°C for a short period (e.g., 1-5 minutes) to measure the initial rate of uptake.

-

Termination of Uptake: Rapidly aspirate the medium and wash the cells multiple times with ice-cold KRH buffer to stop the uptake.

-

Cell Lysis and Counting: Lyse the cells with the lysis buffer and transfer the lysate to scintillation vials. Add scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake (in the presence of the uptake inhibitor control) from the total uptake. Plot the percentage of inhibition of specific uptake against the logarithm of the (S)-fluoxetine concentration. Determine the IC50 value using non-linear regression analysis.

Western Blot for Phosphorylated GSK-3β

This protocol details the detection of changes in the phosphorylation state of Glycogen Synthase Kinase-3β (GSK-3β) in response to (S)-fluoxetine treatment.

Materials:

-

Cell Line: A suitable cell line for studying neuronal signaling, such as SH-SY5Y or primary neuronal cultures.

-

(S)-Fluoxetine Hydrochloride.

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Primary Antibodies: Rabbit anti-phospho-GSK-3β (Ser9) and rabbit anti-total GSK-3β.

-

Secondary Antibody: HRP-conjugated goat anti-rabbit IgG.

-

SDS-PAGE and Western Blotting reagents and equipment.

-

Chemiluminescence detection reagents.

Procedure:

-

Cell Treatment: Treat the cells with (S)-fluoxetine hydrochloride at the desired concentrations and for the specified time periods.

-

Cell Lysis: Lyse the cells in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-GSK-3β (Ser9) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detection: Detect the protein bands using a chemiluminescence detection system.

-

Stripping and Re-probing: Strip the membrane and re-probe with the antibody against total GSK-3β to normalize the data.

-

Data Analysis: Quantify the band intensities and express the level of phosphorylated GSK-3β as a ratio to total GSK-3β.

Signaling Pathways and Mechanisms of Action

(S)-fluoxetine's primary action of inhibiting serotonin reuptake leads to a cascade of downstream signaling events. The following diagrams, generated using the DOT language, illustrate some of the key pathways modulated by fluoxetine in vitro.

Conclusion

(S)-fluoxetine hydrochloride is a potent and selective inhibitor of the serotonin transporter. Its in vitro activity extends beyond simple reuptake blockade to the modulation of critical intracellular signaling pathways, including the GSK-3β/β-catenin, JAK/STAT3, and JNK/TLR4 pathways. This guide provides a foundational understanding of the in vitro pharmacology of (S)-fluoxetine, offering valuable data and protocols for researchers in the field of neuroscience and drug development. Further investigation into the enantiomer-specific effects on a broader range of cellular targets will continue to elucidate the complex mechanisms underlying the therapeutic actions of this important compound.

References

- 1. Classics in Chemical Neuroscience: Fluoxetine (Prozac) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. droracle.ai [droracle.ai]

- 3. Differential effects of fluoxetine enantiomers in mammalian neural and cardiac tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Western blot for phosphorylated proteins | Abcam [abcam.com]

Preclinical Profile of (S)-Fluoxetine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoxetine, a widely prescribed selective serotonin reuptake inhibitor (SSRI), is a racemic mixture of two enantiomers: (S)-fluoxetine and (R)-fluoxetine. While the racemate has a well-established clinical profile, a growing body of preclinical research has focused on the distinct pharmacological and pharmacokinetic properties of the individual enantiomers. This technical guide provides a comprehensive overview of the preclinical data available for (S)-fluoxetine, with a focus on its pharmacology, pharmacokinetics, and toxicology. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of this specific enantiomer.

Pharmacology

(S)-fluoxetine is a potent and selective inhibitor of the serotonin transporter (SERT), the primary mechanism of action for its antidepressant effects. By blocking the reuptake of serotonin from the synaptic cleft, (S)-fluoxetine enhances serotonergic neurotransmission.

Serotonin Transporter (SERT) Binding Affinity

In vitro binding assays have been conducted to determine the affinity of (S)-fluoxetine for the human serotonin transporter (hSERT). These studies are crucial for understanding the potency of the enantiomer at its primary molecular target.

Table 1: Serotonin Transporter (SERT) Binding Affinity of Fluoxetine Enantiomers

| Enantiomer | Assay Type | Preparation | Radioligand | Ki (nM) | Kd (nM) | Reference |

| (S)-Fluoxetine | Radioligand Competition | Membranes from COS-7 cells expressing hSERT | [3H]paroxetine | 35 ± 3 | - | [1] |

| (R)-Fluoxetine | Radioligand Competition | Membranes from COS-7 cells expressing hSERT | [3H]paroxetine | 41 ± 4 | - | [1] |

| (S)-Fluoxetine | MS Binding Assay | hSERT | (S)-fluoxetine (native marker) | - | 4.4 ± 0.4 | [2] |

| (R)-Fluoxetine | MS Binding Assay | hSERT | (R)-fluoxetine (native marker) | - | 5.2 ± 0.9 | [2] |

Experimental Protocol: SERT Radioligand Binding Assay (General Protocol)

A common method to determine the binding affinity of compounds to the serotonin transporter is through a competitive radioligand binding assay. The following is a generalized protocol based on commonly used methodologies:

-

Preparation of Membranes: Membranes are prepared from cells (e.g., COS-7 or HEK293) transiently or stably expressing the human serotonin transporter (hSERT).

-

Incubation: The cell membranes are incubated with a specific concentration of a radiolabeled ligand that binds to SERT (e.g., [3H]paroxetine or [125I]β-CIT) and varying concentrations of the test compound ((S)-fluoxetine). The incubation is typically carried out in a buffer solution (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl) at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Separation of Bound and Free Radioligand: Following incubation, the mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Pharmacokinetics

The pharmacokinetic profile of (S)-fluoxetine has been investigated in preclinical animal models, primarily in rats. These studies reveal important characteristics regarding its absorption, distribution, metabolism, and excretion, particularly in comparison to its (R)-enantiomer.

Metabolism and Elimination

(S)-fluoxetine is metabolized in the liver by cytochrome P450 (CYP) enzymes to its active metabolite, (S)-norfluoxetine.[3] The clearance of (R)-fluoxetine is approximately four times greater than that of (S)-fluoxetine, resulting in a shorter half-life for the (R)-enantiomer.[4]

Table 2: Pharmacokinetic Parameters of Fluoxetine and Norfluoxetine Enantiomers in Rats

| Compound | Route | Dose (mg/kg) | t1/2 (hours) | Reference |

| Fluoxetine | IV | 2.5 - 10 | ~5 | [5] |

| Norfluoxetine | IV | 2.5 - 10 | ~15 | [5] |

Experimental Protocol: Enantioselective Analysis of Fluoxetine and Norfluoxetine

To study the pharmacokinetics of the individual enantiomers, a robust analytical method for their separation and quantification is essential. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly employed techniques.

-

Sample Preparation: Plasma or tissue homogenate samples are subjected to a liquid-liquid extraction or solid-phase extraction to isolate the analytes from the biological matrix.

-

Chromatographic Separation: The extracted sample is injected into an HPLC system equipped with a chiral stationary phase column (e.g., a vancomycin or amylose-based column).[6][7] The mobile phase composition (e.g., methanol with an additive like ammonium trifluoroacetate) is optimized to achieve baseline separation of the (S)- and (R)-enantiomers of both fluoxetine and norfluoxetine.[6]

-

Detection and Quantification: The separated enantiomers are detected using a UV detector or, for higher sensitivity and selectivity, a tandem mass spectrometer. For LC-MS/MS, the instrument is operated in multiple reaction monitoring (MRM) mode to specifically detect the parent and fragment ions of each enantiomer.

-

Data Analysis: Standard curves are generated using known concentrations of the pure enantiomers to quantify their levels in the biological samples.

Preclinical Efficacy Models

The antidepressant and anxiolytic potential of (S)-fluoxetine has been evaluated in various rodent behavioral models.

Forced Swim Test (FST)

The Forced Swim Test is a widely used model to screen for antidepressant activity. In this test, rodents are placed in a cylinder of water from which they cannot escape. The duration of immobility is measured, with a reduction in immobility time considered an indicator of antidepressant-like effect. Racemic fluoxetine has been shown to decrease immobility time in mice.[2][8]

Experimental Protocol: Forced Swim Test in Mice

-

Apparatus: A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) is filled with water (23-25°C) to a depth of 15 cm.

-

Procedure: Mice are individually placed into the cylinder for a 6-minute session. The session is typically video-recorded for later analysis.

-

Scoring: An observer, who is blind to the treatment conditions, scores the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of any movement except for those required to keep the head above water.

-

Drug Administration: (S)-fluoxetine or vehicle is administered intraperitoneally (i.p.) at a specific time (e.g., 30-60 minutes) before the test.

Elevated Plus Maze (EPM)

The Elevated Plus Maze is a common model to assess anxiety-like behavior in rodents. The apparatus consists of two open arms and two enclosed arms. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms. Acute administration of racemic fluoxetine has been shown to produce an anxiogenic-like effect in rats, decreasing open arm exploration.[5][9]

Experimental Protocol: Elevated Plus Maze in Rats

-

Apparatus: The maze is elevated above the floor and consists of two open arms and two enclosed arms of equal dimensions, arranged in a plus shape.

-

Procedure: Each rat is placed in the center of the maze, facing an open arm, and is allowed to explore for a 5-minute session. The session is recorded for subsequent analysis.

-

Data Collection: The number of entries into and the time spent in the open and closed arms are recorded.

-

Drug Administration: (S)-fluoxetine or vehicle is administered prior to the test session at a predetermined time.

Toxicology

Preclinical toxicology studies are essential to determine the safety profile of a new chemical entity. While extensive toxicological data exists for racemic fluoxetine, specific data for the (S)-fluoxetine enantiomer is more limited.

Acute and Chronic Toxicity

Studies on racemic fluoxetine in rodents have established its general toxicity profile. In carcinogenicity studies, dietary administration of fluoxetine for 24 months did not show evidence of an increased incidence of neoplasms in rats or mice.[10] Developmental toxicology studies in rats and rabbits with racemic fluoxetine did not show toxicity to the conceptus at doses that were not maternally toxic.[11]

In Vitro Cytotoxicity

In vitro studies using human hepatoma (HepG2) cells have shown that racemic fluoxetine can induce oxidative stress-dependent DNA damage and apoptosis at micromolar concentrations.[12][13][14]

Table 3: In Vitro Cytotoxicity of Racemic Fluoxetine in HepG2 Cells

| Concentration (µM) | Effect | Reference |

| 1 - 10 | Increased ROS, MDA, and DNA damage; decreased GSH | [12][13][14] |

| 1 - 10 | Increased early and late apoptosis | [14] |

Experimental Protocol: In Vitro Cytotoxicity Assay (General Protocol)

-

Cell Culture: Human hepatoma (HepG2) cells are cultured in appropriate media and conditions.

-

Treatment: Cells are treated with varying concentrations of (S)-fluoxetine for a specified duration (e.g., 24 hours).

-

Assessment of Cytotoxicity:

-

MTT Assay: To measure cell viability by assessing mitochondrial metabolic activity.

-

Comet Assay: To evaluate DNA damage.

-

Flow Cytometry: To quantify apoptosis using markers like Annexin V and propidium iodide.

-

Oxidative Stress Markers: Measurement of reactive oxygen species (ROS), malondialdehyde (MDA), and glutathione (GSH) levels.

-

Conclusion

The preclinical data for (S)-fluoxetine highlight its role as a potent and selective serotonin reuptake inhibitor, with a distinct pharmacokinetic profile compared to its (R)-enantiomer. While in vivo efficacy has been demonstrated for the racemate in various animal models, further studies specifically characterizing the behavioral effects of the (S)-enantiomer are warranted. The toxicological profile of racemic fluoxetine provides a foundational understanding of its safety; however, more enantiomer-specific toxicity studies would be beneficial for a comprehensive risk assessment of (S)-fluoxetine as a potential therapeutic agent. This technical guide summarizes the core preclinical findings to date and provides a framework for future research in this area.

References

- 1. researchportal.hw.ac.uk [researchportal.hw.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. Fluoxetine - Wikipedia [en.wikipedia.org]

- 4. Evaluation of the in vitro biotransformation of fluoxetine with HPLC, mass spectrometry and ecotoxicological tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. Enantiomeric separation and quantification of fluoxetine (Prozac) in human plasma by liquid chromatography/tandem mass spectrometry using liquid-liquid extraction in 96-well plate format - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enantiomeric separation of fluoxetine derivatives on polysaccharide-based chiral columns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. criver.com [criver.com]

- 9. researchgate.net [researchgate.net]

- 10. Carcinogenicity studies of fluoxetine hydrochloride in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Developmental toxicology studies of fluoxetine hydrochloride administered orally to rats and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Fluoxetine induces oxidative stress-dependent DNA damage in human hepatoma cells [aimspress.com]

- 14. aimspress.com [aimspress.com]

Methodological & Application

Spectrophotometric Determination of Fluoxetine Hydrochloride: Application Notes and Protocols for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

This document provides detailed application notes and experimental protocols for the spectrophotometric determination of fluoxetine hydrochloride (HCl), a widely prescribed selective serotonin reuptake inhibitor. The methods described herein are simple, cost-effective, and suitable for the routine analysis of fluoxetine HCl in bulk and pharmaceutical dosage forms.

I. Overview of Spectrophotometric Methods

Spectrophotometry remains a cornerstone of pharmaceutical analysis due to its simplicity, speed, and affordability.[1] For fluoxetine HCl, several spectrophotometric methods have been developed, primarily based on the following principles:

-

Direct UV Spectrophotometry: This method involves the direct measurement of the ultraviolet absorbance of fluoxetine HCl in a suitable solvent.[1][2][3]

-

Colorimetric Methods: These methods are based on the formation of a colored product resulting from a chemical reaction involving fluoxetine HCl. The intensity of the color, which is proportional to the drug concentration, is then measured. These reactions often involve:

-

Charge-Transfer Complexation: Fluoxetine HCl, as an electron donor, reacts with electron acceptors (π-acceptors) like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) to form intensely colored charge-transfer complexes.

-

Ion-Pair Complexation: The protonated amine group of fluoxetine HCl can form extractable ion-pair complexes with various acidic dyes such as methyl orange, metanil yellow, and alizarin red S.[4][5][6]

-

Reaction with Specific Reagents: Reagents like 1,2-naphthoquinone-4-sulphonate (NQS) react with fluoxetine HCl under specific conditions to produce a measurable colored product.[7]

-

This document will focus on two distinct and validated colorimetric methods: Charge-Transfer Complexation with DDQ and Ion-Pair Complexation with Metanil Yellow .

II. Quantitative Data Summary

The following table summarizes the key analytical performance parameters for the selected spectrophotometric methods for the determination of fluoxetine HCl.

| Parameter | Method 1: Charge-Transfer Complexation with DDQ | Method 2: Ion-Pair Complexation with Metanil Yellow | Method 3: Reaction with 1,2-Naphthoquinone-4-sulphonate (NQS) | Method 4: Direct UV Spectrophotometry in Methanol |

| λmax | Not specified in snippets | 408 nm[5] | 490 nm[7] | 253 nm[1] |

| Linearity Range | 0.15–2.5 µg/mL | 1.01–10.14 µg/mL[5] | 0.3–6 µg/mL[7] | 5–40 µg/mL[1] |

| Molar Absorptivity | Not specified in snippets | 21028 L·mol⁻¹·cm⁻¹[5] | Not specified in snippets | 1.2388 x 10⁴ L/mol.cm[3] |

| Limit of Detection (LOD) | 0.06 µg/mL | 0.44 µg/mL[5] | 0.1 µg/mL[7] | 2.988 µg/ml (in ethanol)[8] |

| Limit of Quantitation (LOQ) | 0.19 µg/mL | 1.34 µg/mL[5] | Not specified in snippets | 9.96 µg/ml (in ethanol)[8] |

| Recovery | Not specified in snippets | 98.82%[5] | 98.8 ± 0.6–102.0 ± 1.0%[7] | 97-102% w/w[9] |

| RSD (%) | 2.6% | Intraday: 0.49%, Interday: 0.60%[5] | 1.52%[7] | < 2%[9] |

III. Experimental Protocols

Method 1: Charge-Transfer Complexation with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ)

This method is based on the formation of a colored charge-transfer complex between fluoxetine HCl and the π-acceptor, DDQ.

A. Reagents and Solutions

-

Fluoxetine HCl Stock Solution (100 µg/mL): Accurately weigh 10 mg of pure fluoxetine HCl and dissolve in 100 mL of a suitable solvent (e.g., methanol).

-

DDQ Solution: Prepare a solution of 2,3-dichloro-5,6-dicyanobenzoquinone in a non-aqueous solvent as specified in the detailed research protocol.

-

Solvents: Analytical grade non-aqueous solvents.

B. Instrumentation

-

Double beam UV-Visible spectrophotometer with 1 cm quartz cells.

C. Protocol

-

Sample Preparation:

-

For bulk drug: Prepare a working standard solution by diluting the stock solution.

-

For pharmaceutical formulations: Weigh and powder the contents of at least 20 capsules. An amount of powder equivalent to 10 mg of fluoxetine HCl is dissolved in a suitable solvent, sonicated, filtered, and diluted to a known volume.

-

-

Reaction:

-

Into a series of 10 mL volumetric flasks, pipette aliquots of the standard or sample solution.

-

Add a specified volume of the DDQ solution.

-

Allow the reaction to proceed for the optimized time at room temperature.

-

-

Measurement:

-

Measure the absorbance of the resulting colored solution at the wavelength of maximum absorbance (λmax) against a reagent blank prepared in the same manner without the drug.

-

-

Calibration Curve:

-

Construct a calibration curve by plotting the absorbance versus the concentration of fluoxetine HCl.

-

Determine the concentration of the unknown sample from the regression equation of the calibration curve.

-

Method 2: Ion-Pair Complexation with Metanil Yellow

This method relies on the formation of a yellow ion-pair complex between the protonated fluoxetine HCl and the anionic dye, metanil yellow, which is then extracted into an organic solvent.[5]

A. Reagents and Solutions

-

Fluoxetine HCl Stock Solution (100 µg/mL): Accurately weigh 10 mg of pure fluoxetine HCl and dissolve in 100 mL of double-distilled water.

-

Metanil Yellow Solution: Prepare a solution of metanil yellow in double-distilled water.

-

Buffer Solution (pH 3.5): Prepare a suitable buffer to maintain the required pH.

-

Chloroform: Analytical grade.

B. Instrumentation

-

Double beam UV-Visible spectrophotometer with 1 cm quartz cells.

-

Separatory funnels.

C. Protocol

-

Sample Preparation:

-

For bulk drug: Prepare working standard solutions by diluting the stock solution with double-distilled water.

-

For pharmaceutical formulations: Weigh and powder the contents of 20 capsules. An amount of powder equivalent to 20 mg of fluoxetine HCl is dissolved in 30 mL of double-distilled water, sonicated for 10 minutes, and diluted to 50 mL. The solution is then filtered.[5]

-

-

Complex Formation and Extraction:

-

In a separatory funnel, add an aliquot of the standard or sample solution.

-

Add the pH 3.5 buffer and the metanil yellow solution.

-

Add a known volume of chloroform and shake for the optimized time to extract the ion-pair complex.

-

Allow the layers to separate.

-

-

Measurement:

-

Calibration Curve:

-

Prepare a series of standards and follow the procedure to construct a calibration curve of absorbance versus concentration.

-

Calculate the concentration of the sample using the linear regression equation.

-

IV. Visualizations

Caption: General workflow for spectrophotometric analysis of fluoxetine HCl.

Caption: Ion-pair complex formation between fluoxetine HCl and metanil yellow.

References

- 1. rjptonline.org [rjptonline.org]

- 2. researchgate.net [researchgate.net]

- 3. ijpsonline.com [ijpsonline.com]

- 4. Spectrophotometric determination of fluoxetine hydrochloride in bulk and in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. farmaciajournal.com [farmaciajournal.com]

- 6. ICI Journals Master List [journals.indexcopernicus.com]

- 7. New Spectrophotometric and Fluorimetric Methods for Determination of Fluoxetine in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Improving Resolution of Fluoxetine Enantiomers

Welcome to the technical support center for the chromatographic resolution of fluoxetine enantiomers. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their chiral separations.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the enantiomeric separation of fluoxetine.

Question: Why am I seeing poor or no resolution of my fluoxetine enantiomers?

Answer:

Poor or no resolution is a common issue in chiral chromatography. Several factors, individually or in combination, can be the cause. Here are the most common culprits and their solutions:

-

Inappropriate Chiral Stationary Phase (CSP): The choice of CSP is the most critical factor for a successful chiral separation. Not all CSPs are effective for fluoxetine.

-

Recommendation: Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are often successful. For example, tris(3,5-dimethylphenyl carbamate) cellulose (e.g., Chiralcel OD-H) and tris(3,5-dimethylphenyl carbamate) amylose (e.g., Chiralpak AD-H) have demonstrated baseline separation.[1][2][3] Cyclodextrin-based columns, like dimethylated β-cyclodextrin (e.g., Cyclobond I 2000 DM), have also shown excellent resolution, in some cases superior to polysaccharide phases.[1][4]

-

-

Incorrect Mobile Phase Composition: The mobile phase composition, including the organic modifier and any additives, directly impacts enantioselectivity.

-

Recommendation: For normal-phase chromatography on polysaccharide CSPs, a common mobile phase is a mixture of hexane and an alcohol modifier like isopropanol (IPA) or ethanol.[2][5] The addition of a basic additive, such as diethylamine (DEA), is often crucial for good peak shape and resolution of basic compounds like fluoxetine.[2][5][6] Acidic or salt additives can dramatically deteriorate resolution on certain CSPs.[7]

-

-

Suboptimal Temperature: Column temperature can significantly influence chiral separations.

-

Recommendation: Lowering the column temperature often increases the resolution. For instance, with a tris(3,5-dimethylphenyl carbamate) cellulose CSP, the best separation was achieved at 15°C.[2][8] However, this can also lead to longer run times and higher backpressure. It's a trade-off that needs to be optimized for your specific needs.

-

-

Inadequate Flow Rate: While a lower flow rate can sometimes improve resolution, an excessively low rate can lead to band broadening and is not always optimal.

Question: My peaks are broad and tailing. How can I improve the peak shape?

Answer:

Poor peak shape for fluoxetine, a basic compound, is often due to secondary interactions with the stationary phase.

-

Use of a Basic Additive: The most effective way to improve the peak shape of basic analytes is to add a small amount of a basic modifier to the mobile phase.

-

Recommendation: For normal-phase separations, add a basic modifier like diethylamine (DEA) or triethylamine (TEA) to your mobile phase. A typical concentration is 0.1-0.2% (v/v).[1][2][5] This additive will compete for active sites on the silica surface, minimizing undesirable interactions that cause peak tailing.

-

-

Mobile Phase Composition: The choice and concentration of the alcohol modifier can also affect peak shape.

-

Recommendation: Experiment with different alcohols (e.g., isopropanol, ethanol) and vary their percentage in the mobile phase.

-

-

Sample Solvent: Ensure your sample is dissolved in a solvent that is compatible with the mobile phase to avoid peak distortion.

-

Recommendation: Ideally, dissolve your sample in the mobile phase itself.

-

Frequently Asked Questions (FAQs)

Q1: Which type of chromatography is best for separating fluoxetine enantiomers: HPLC, SFC, or GC?